(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid

Asymmetric Synthesis Chiral Resolution Stereochemical Purity

Researchers synthesizing Ticagrelor, Tasimelteon, or TRPV1 inhibitors often face delays from early-stage chiral resolution. This (1S,2S)-trans building block bypasses that step with ≥98% purity and defined stereochemistry. ● Enables myoglobin biocatalysis achieving 98-99.9% diastereomeric excess. ● 47 patent families cite this scaffold; zero open-access literature confirms its proprietary value. ● Ready-to-use carboxylate handle streamlines IP-secure route development. A pre-formed chiral intermediate that eliminates resolution bottlenecks and accelerates SAR campaigns.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 2377005-25-7
Cat. No. B2656402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid
CAS2377005-25-7
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOCC1CC1C(=O)O
InChIInChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1
InChIKeyMEXFQILMFUCKDT-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile: (1S,2S)-2-(Methoxymethyl)cyclopropanecarboxylic Acid


(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid is a chiral, trans‑configured cyclopropane derivative bearing a methoxymethyl substituent at C2 and a carboxylic acid at C1. With a molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g·mol⁻¹, it is supplied as a research‑grade building block (≥98% purity) and requires storage at 2‑8°C under dry, sealed conditions . The compound occupies a defined stereochemical niche among 2‑substituted cyclopropanecarboxylic acids and is catalogued under 47 associated patent families, indicating industrial interest, yet it has zero indexed primary research publications [1].

Defined trans-(1S,2S) stereochemistry for asymmetric synthesis
Methoxymethyl and carboxyl handles for chiral scaffold construction
Patent-linked intermediate with no open-access research literature

Why Generic Cyclopropanecarboxylic Acids Cannot Substitute


Simple substitution with a racemic mixture, a regioisomer, or the enantiomeric (1R,2R)‑form is not functionally equivalent. The (1S,2S)‑trans geometry imposes a specific spatial orientation of the methoxymethyl and carboxyl groups that dictates molecular recognition in asymmetric catalysis and chiral drug‑scaffold construction [1]. Physicochemical parameters such as pKa and LogP differ measurably between regioisomers (e.g., pKa 4.62 vs. 4.34 for the 1‑substituted analog) and between methoxymethyl and smaller methoxy analogs (pKa 4.62 vs. 4.70) , altering reactivity, solubility, and hydrogen‑bonding capacity. These differences prevent a one‑to‑one interchange without re‑optimisation of reaction conditions or loss of stereochemical fidelity.

  • Enantiomer mismatch
    Using racemic or (1R,2R)-enantiomer may reverse stereochemical outcome in asymmetric synthesis.
  • Regioisomer shift
    1-substituted regioisomer shows different acidity and lipophilicity, altering reactivity and chromatographic retention.
  • Methoxy analog deviation
    Methoxy group (without methylene spacer) reduces conformational flexibility and steric profile, affecting binding pocket fit.

Quantitative Differentiation vs. Closest Analogs


Enantiomer-Specific Stereochemistry

The (1S,2S) absolute configuration distinguishes this compound from its (1R,2R) enantiomer (CAS 2137069‑35‑1). While both share identical achiral physicochemical properties (LogP 0.3535, TPSA 46.53 Ų) , their opposite optical rotation leads to divergent biological recognition and enantioselective catalytic outcomes. Engineered myoglobin variants have been developed to specifically produce trans‑(1S,2S)‑cyclopropane cores for drug synthesis, complementing (1R,2R)‑selective catalysts [1].

Enantiomer Identity
Head-to-head
Opposite optical rotation; identical achiral descriptors (LogP 0.3535, TPSA 46.53 Ų). Complementary myoglobin biocatalysts give (1S,2S) with 98–99.9% de, 96–99.9% ee vs. (1R,2R)-selective variants.
Supports enantiomer-specific synthesis workflow.
Gram-scale biotransformation; Angew. Chem. Int. Ed. 2016.
Asymmetric Synthesis Chiral Resolution Stereochemical Purity

pKa Difference vs. Regioisomer

The predicted pKa of the target compound is 4.62±0.11, whereas the regioisomer 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS 67567‑55‑9) exhibits a lower predicted pKa of 4.34±0.20 . This 0.28 log unit difference corresponds to an approximately 1.9‑fold higher acidity for the regioisomer at physiological pH, potentially affecting salt formation, solubility, and reactivity in amide coupling reactions.

Acidity (pKa)
Data to verify
Target pKa 4.62±0.11; Regioisomer pKa 4.34±0.20 (Δ0.28, ~1.9× weaker acid).
May alter salt formation and coupling efficiency.
Predicted values; no experimental pKa available.
Ionization Constant Reactivity Formulation pH

Lipophilicity Comparison with Regioisomer

The target compound displays a computed LogP of 0.3535, while the 1‑substituted regioisomer records a LogP of 0.4976 . The 0.144 log unit difference indicates the target compound is moderately more hydrophilic, which can influence partitioning in biphasic reactions and retention in reversed‑phase chromatography.

Lipophilicity (LogP)
Data to verify
Target LogP 0.3535; Regioisomer LogP 0.4976 (Δ−0.144, ~28% more hydrophilic).
Influences partitioning and RP chromatography retention.
Computed values; no experimental LogP.
LogP Hydrophobicity Membrane Permeability

Methoxymethyl vs. Methoxy Substituent Effects

Replacing the methoxymethyl group (–CH₂OCH₃) with a simpler methoxy group (–OCH₃) as in trans‑2‑methoxycyclopropanecarboxylic acid (CAS 60212‑42‑2) alters the pKa by 0.08 units (4.62 vs. 4.70 experimental) . Although modest in acidity terms, the additional methylene spacer in the target compound adds a rotatable bond (3 vs. 2) and increases steric demand, which can modulate enzyme binding and crystal packing.

Substituent Effects
Context-dependent
pKa 4.62 (pred.) vs 4.70 (exp. methoxy analog), Δ−0.08; +1 rotatable bond; MW +14.02.
Extra methylene adds flexibility and steric demand.
Experimental pKa only for comparator.
Substituent Effect Steric Hindrance Structure-Activity Relationship

GHS Hazard Classification Comparison

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This classification is more comprehensively documented than for several close analogs (e.g., the 1‑substituted regioisomer, which often lacks full GHS disclosure on supplier datasheets), providing clearer risk assessment for laboratory handling and shipping.

Hazard Documentation
Data to verify
H302-H315-H319-H335; Signal: Warning; explicit multi-endpoint GHS classification.
Complete GHS disclosure supports safety review.
Regioisomer often lacks full GHS disclosure.
Safety Data Hazard Classification Shipping Compliance

Patent Landscape and Industrial Relevance

The PubChemLite entry for (1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid reports 47 associated patent families, whereas the literature count is zero, indicating that its value is predominantly in proprietary industrial applications rather than published academic research [1]. The (1S,2S)-trans cyclopropane motif is explicitly targeted in biocatalytic drug‑core syntheses (Tranylcypromine, Tasimelteon, Ticagrelor, TRPV1 inhibitor) with 98–99.9% de and 96–99.9% ee [2].

Patent vs. Literature
Class-level inference
47 patent families; 0 primary research articles.
Indicates proprietary industrial relevance.
PubChemLite; drug-core syntheses demonstrated (e.g., Ticagrelor).
Intellectual Property Drug Intermediate Patent Family

Application Scenarios


Asymmetric Synthesis of Cyclopropane Drug Cores

The defined (1S,2S) stereochemistry is essential for constructing the cyclopropane moiety of Ticagrelor, Tasimelteon, Tranylcypromine, and TRPV1 inhibitors via engineered myoglobin biocatalysts, which achieve 98–99.9% diastereomeric excess and 96–99.9% enantiomeric excess [1]. This scenario directly exploits the stereochemical purity of the building block to set the correct absolute configuration in the final drug molecule.

Chiral Building Block for SAR Studies

The combination of a rigid cyclopropane scaffold, a hydrogen‑bond‑capable methoxymethyl group, and a carboxylic acid handle makes this compound a versatile intermediate for SAR exploration. Its predicted pKa of 4.62 (weaker acid than the 1‑regioisomer at pKa 4.34) and moderate LogP of 0.35 (more hydrophilic than the 1‑regioisomer at LogP 0.50) provide a distinct physicochemical profile for tuning drug‑likeness parameters .

Enantioselective Chromatography Probe

Because the (1S,2S)‑ and (1R,2R)‑enantiomers share identical achiral descriptors (LogP 0.3535, TPSA 46.53 Ų) yet differ in optical rotation, the compound serves as a calibration standard for chiral HPLC or SFC method development aimed at resolving trans‑cyclopropane enantiomers .

Proprietary Pharmaceutical Intermediate Development

With 47 associated patent families and zero open‑access literature articles, the compound is positioned primarily as a proprietary intermediate. Procurement is warranted when the synthetic route requires a pre‑formed (1S,2S)-trans‑methoxymethyl‑cyclopropane carboxylate to bypass early‑stage chiral resolution steps, thereby streamlining intellectual property protection [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of cyclopropane pharmacophores
Defined (1S,2S) trans stereochemistry
Enantioselective catalyst compatibility review
Chiral building block for SAR studies
Differentiated acidity and lipophilicity profile
Physicochemical differentiation (pKa/LogP) review
Chiral chromatography method development
Identical achiral descriptors, opposite optical rotation
Enantiomer separation calibration
Proprietary intermediate development
Patent-dense, zero open-access research
IP-positioned scaffold evaluation
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